4-Ethyl-3-methyl-1,4-hexanediol
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Overview
Description
4-Ethyl-3-methyl-1,4-hexanediol is an organic compound belonging to the class of alcohols It is characterized by the presence of two hydroxyl groups (-OH) attached to a hexane backbone, with ethyl and methyl substituents at the 4th and 3rd positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-3-methyl-1,4-hexanediol can be achieved through several methods. One common approach involves the preparation of a corresponding ketohexanoate, which is then reduced to the diol using lithium aluminum hydride . This method ensures high yields and purity of the final product. Another method involves the use of Grignard reagents, where the appropriate alkyl halides are reacted with magnesium to form the Grignard reagent, which is then reacted with an ester to form the desired diol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and yield. This typically includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-3-methyl-1,4-hexanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes under specific conditions.
Reduction: The compound can be reduced further to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace hydroxyl groups with chlorine atoms.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of alkyl halides.
Scientific Research Applications
4-Ethyl-3-methyl-1,4-hexanediol has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism of action of 4-Ethyl-3-methyl-1,4-hexanediol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their structure and function. This compound can also participate in redox reactions, affecting cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
1,4-Butanediol: A simpler diol with a shorter carbon chain.
1,6-Hexanediol: A diol with a similar carbon chain length but without the ethyl and methyl substituents.
2-Ethyl-1,3-hexanediol: Another diol with different positioning of the ethyl and hydroxyl groups.
Uniqueness
4-Ethyl-3-methyl-1,4-hexanediol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it suitable for specialized applications where other diols may not be as effective .
Properties
IUPAC Name |
4-ethyl-3-methylhexane-1,4-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O2/c1-4-9(11,5-2)8(3)6-7-10/h8,10-11H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMRAWNFXBKIBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C(C)CCO)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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